molecular formula C19H21ClN2O6S B3503736 Methyl 2-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate

Methyl 2-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate

Cat. No.: B3503736
M. Wt: 440.9 g/mol
InChI Key: MODDRWRYAUAGMV-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a sulfonamide moiety, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chloro-4-(propan-2-ylsulfamoyl)phenol: This intermediate is synthesized by reacting 2-chlorophenol with propan-2-ylsulfonamide under suitable conditions.

    Formation of 2-chloro-4-(propan-2-ylsulfamoyl)phenoxyacetic acid: The intermediate is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.

    Coupling with Methyl 2-aminobenzoate: Finally, the phenoxyacetic acid derivative is coupled with methyl 2-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific methods can vary depending on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorinated phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

Methyl 2-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfonamide moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chlorinated phenoxy group may also contribute to its biological effects by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[[2-[2-chloro-4-(methylsulfamoyl)phenoxy]acetyl]amino]benzoate: Similar structure but with a methyl group instead of propan-2-yl.

    Methyl 2-[[2-[2-chloro-4-(ethylsulfamoyl)phenoxy]acetyl]amino]benzoate: Similar structure but with an ethyl group instead of propan-2-yl.

Uniqueness

Methyl 2-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate is unique due to the presence of the propan-2-ylsulfamoyl group, which can impart distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O6S/c1-12(2)22-29(25,26)13-8-9-17(15(20)10-13)28-11-18(23)21-16-7-5-4-6-14(16)19(24)27-3/h4-10,12,22H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODDRWRYAUAGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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